molecular formula C18H15N3O3 B2382337 Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate CAS No. 477857-18-4

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate

Cat. No.: B2382337
CAS No.: 477857-18-4
M. Wt: 321.336
InChI Key: VMHLBRGKUAWBAN-UHFFFAOYSA-N
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Description

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate is a complex organic compound that features a combination of pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate typically involves the reaction of 4-(2-pyridinyl)-2-pyrimidinyl phenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated pyridine or pyrimidine rings.

    Substitution: Amides or thioesters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine and pyrimidine rings allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate stands out due to its unique combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-17(22)12-24-14-7-5-13(6-8-14)18-20-11-9-16(21-18)15-4-2-3-10-19-15/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLBRGKUAWBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331421
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665726
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477857-18-4
Record name methyl 2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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